molecular formula C11H18O B13447475 Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol

Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol

Cat. No.: B13447475
M. Wt: 166.26 g/mol
InChI Key: JQRDDRYQMINISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dispiro[2.2.3⁶.2³]undecan-8-ol is a complex polycyclic compound characterized by two spiro junctions and an alcohol functional group at the 8th position of its undecane core. Its molecular formula is C₁₁H₁₈O, with a molecular weight of 166.27 g/mol and a CAS number of 1545039-27-7 . The compound’s spiro architecture imparts rigidity and unique stereochemical properties, making it a subject of interest in synthetic organic chemistry and drug discovery. The numbering and connectivity of the spiro system (2.2.3⁶.2³) indicate a fused arrangement of three- and six-membered rings, distinguishing it from simpler spiro or monocyclic analogs.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

dispiro[2.2.36.23]undecan-8-ol

InChI

InChI=1S/C11H18O/c12-9-7-11(8-9)5-3-10(1-2-10)4-6-11/h9,12H,1-8H2

InChI Key

JQRDDRYQMINISJ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCC3(CC2)CC(C3)O

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Synthesis via Azomethine Ylides

One of the most reliable methods for synthesizing dispiro compounds involves the generation of azomethine ylides by the decarboxylative condensation of isatin and sarcosine (N-methylglycine). This intermediate undergoes regio- and diastereoselective 1,3-dipolar cycloaddition with dipolarophiles such as diaryl-substituted 2-thioxoimidazol-4-ones to yield the dispiro framework.

Typical Procedure:

  • Preparation of 5-arylmethylene-2-thiohydantoin precursor
  • Mixing sarcosine (2 equivalents) and ethanol in a reaction flask, heating to boiling
  • Addition of isatin (2 equivalents) under reflux conditions for 5–8 hours
  • Monitoring reaction progress by thin-layer chromatography (TLC) until complete consumption of starting material
  • Isolation of diastereomerically pure dispiro compounds by filtration and purification

This method yields dispiro compounds with good to excellent yields (typically 60–90%) and allows for diverse substitution patterns on the aromatic rings, which can influence biological activity and solubility.

Multi-Component Domino Reactions

Another approach reported involves three-component domino reactions combining:

  • Azomethine ylide formation from isatin and an α-amino acid
  • Reaction with dipolarophiles such as 5-benzylideneimidazolidine-2,4-dione
  • Subsequent Diels–Alder cyclization steps

This method is advantageous for synthesizing dispiro-oxindole derivatives with yields ranging from 78% to 90%. The domino process offers operational simplicity and high stereoselectivity.

Synthesis of Dispiro Analogues with Functionalized Substituents

Research has demonstrated the preparation of dispiro analogues bearing various substituents (e.g., halogens, hydroxyl, methoxy groups) on the aromatic rings, which are introduced via the corresponding substituted starting materials (e.g., substituted isatins or arylidene derivatives).

A representative synthetic scheme (Scheme 1) involves:

Step Reagents and Conditions Outcome
1 Synthesis of 5-arylmethylene-2-thiohydantoin Precursor formation
2 Reaction of precursor with sarcosine and isatin in ethanol under reflux Formation of dispiro compound
3 Purification by recrystallization or chromatography Isolation of pure compound

Yields for various substituents are tabulated below (extracted from research data):

Entry Substituent R1 Substituent R2 Yield (%)
15 Phenyl (Ph) 3-Chlorophenyl 65
20 Phenyl (Ph) 4-Pyridyl 89
56 4-Hydroxyphenyl 3,4-Dimethoxyphenyl 69
62 1-Phenylethyl 2-Chlorophenyl 89

These variations demonstrate the robustness of the synthetic method across a range of functional groups, allowing fine-tuning of physicochemical and biological properties.

Crystallization and Characterization

The final dispiro compounds, including Dispiro[2.2.3^6.2^3]undecan-8-ol derivatives, are typically crystallized using solvent evaporation techniques. Single crystals suitable for X-ray diffraction are obtained to confirm molecular structure and stereochemistry.

Crystallographic Data Example:

Parameter Value
Empirical formula C32H25FN4O5
Formula weight 564.56 g/mol
Crystal system Triclinic, space group P -1
Unit cell dimensions a = 7.7342 Å, b = 11.9996 Å, c = 14.6465 Å
Temperature 296 K
R1 (I > 2σ(I)) 0.0483

The crystal structures confirm the integrity of the dispiro framework and the positioning of functional groups such as hydroxyl (-OH) at the 8-position.

Research Outcomes and Analytical Data

  • The synthetic routes provide high regio- and diastereoselectivity, producing diastereomerically pure dispiro compounds.
  • Yields are generally high (60–90%), demonstrating the efficiency of the methodologies.
  • The compounds have been characterized by spectroscopic methods (NMR, IR, MS) and confirmed by single-crystal X-ray diffraction.
  • Biological evaluations (in related dispiro-indolinone analogues) reveal promising cytotoxic activities, indicating the potential utility of these synthetic methods for medicinal chemistry applications.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Notes
Azomethine ylide 1,3-dipolar cycloaddition Isatin, sarcosine, 5-arylmethylene-2-thiohydantoin Reflux in ethanol, 5–8 h 60–90% High stereoselectivity, versatile substituents
Domino 1,4-dipolar addition & Diels–Alder Isatin, α-amino acid, 5-benzylideneimidazolidine-2,4-dione One-pot, mild conditions 78–90% Efficient for dispiro-oxindole derivatives
Functionalized precursor approach Substituted isatins, arylidene derivatives Similar to above Variable (35–89%) Enables structural diversity

Chemical Reactions Analysis

Types of Reactions

Dispiro[2.2.3{6}.2{3}]undecan-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into other functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Dispiro[2.2.3{6}.2{3}]undecan-8-ol has a broad range of applications in scientific research:

Mechanism of Action

The mechanism by which Dispiro[2.2.3{6}.2{3}]undecan-8-ol exerts its effects is primarily through its interactions with molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity and function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiroazacyclic Analogs

1-Azaspiro[5.5]undecan-8-ol Derivatives

Histrionicotoxins, a class of alkaloids isolated from poison dart frogs, share a core structure of 1-azaspiro[5.5]undecan-8-ol but differ in side-chain substituents (e.g., unsaturated C4/C5 chains at positions 2 and 7) . A related analog, 7-butyl-1-azaspiro[5.5]undecan-8-ol (CAS 55228-77-8), incorporates a butyl group at position 7, altering lipophilicity and bioactivity compared to the parent dispiro compound .

Key Differences:
  • Heteroatom Presence : The azaspiro core contains a nitrogen atom, enabling hydrogen bonding and pharmacological activity (e.g., nicotinic acetylcholine receptor antagonism) , whereas the dispiro compound lacks nitrogen.
  • Synthetic Accessibility : Histrionicotoxin analogs require multi-step natural product isolation or complex stereoselective synthesis, while dispiro[2.2.3⁶.2³]undecan-8-ol derivatives are synthesized via modular spiroannulation strategies .

Heterospiro[5.5]undecane Derivatives

3-Thiaspiro[5.5]undecan-9-one (16)

This sulfur-containing spiro compound features a ketone group at position 7.

1,4-Dioxaspiro[4.6]undecane (CAS 16803-07-9)

This oxygen-rich spiro compound (C₈H₁₅NO₂) exhibits enhanced solubility in polar solvents due to its ether linkages, contrasting with the hydrocarbon-dominated dispiro compound .

Key Differences:
  • Functional Groups : The dispiro alcohol’s hydroxyl group enables hydrogen bonding, whereas thia- and dioxaspiro derivatives prioritize ketone/ether functionalities for reactivity .
  • Ring Sizes : Heterospiro compounds often utilize 5.5 or 4.6 ring systems, altering strain and conformational flexibility compared to the 2.2.3⁶.2³ arrangement .

Dispiro Compounds with Pharmacological Activity

Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]

These cholinesterase inhibitors (e.g., compound 8e ) share a dispiro core but incorporate indoline and pyrrolidine rings. They exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ ~0.5–2.0 µM) and selectivity over butyrylcholinesterase (BChE), comparable to Donepezil .

Key Differences:
  • Bioactivity : The undecan-8-ol derivative lacks reported cholinesterase activity, whereas pyrrolidine-containing dispiro compounds are optimized for CNS drug design .
  • Synthetic Routes : Multi-component azomethine ylide cycloadditions enable efficient synthesis of pyrrolidine dispiro systems (66–82% yield) , contrasting with undecan-8-ol’s less-documented pathways .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity/Applications Reference
Dispiro[2.2.3⁶.2³]undecan-8-ol C₁₁H₁₈O 166.27 Alcohol Synthetic intermediate
1-Azaspiro[5.5]undecan-8-ol C₁₀H₁₉NO 169.27 Amine, Alcohol Nicotinic receptor antagonism
3-Thiaspiro[5.5]undecan-9-one C₁₀H₁₄OS 182.28 Ketone, Thioether Synthetic intermediate
Dispiro[indoline-3,2′-pyrrolidine] C₁₈H₂₀N₂O₃ 312.37 Indoline, Pyrrolidine AChE inhibition (IC₅₀ ~0.5 µM)
1,4-Dioxaspiro[4.6]undecane C₈H₁₅NO₂ 157.21 Ether Solubility modifier

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Dispiro[2.2.3⁶.2³]undecan-8-ol?

  • Methodological Answer : The synthesis typically involves multi-step protocols using spirocyclic precursors. For example, analogous spiro compounds (e.g., 1,4-dioxaspiro[4.5]decan-8-ol derivatives) are synthesized via alkylation or substitution reactions. Key reagents include sodium hydride (NaH) in tetrahydrofuran (THF) and methyl iodide (CH₃I) for etherification . Reaction optimization requires strict temperature control (e.g., reflux at 0°C) and purification via liquid-liquid extraction .

Q. Which spectroscopic techniques are most reliable for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving stereochemical complexity. For example, ¹H NMR can distinguish axial vs. equatorial protons in the spirocyclic core, while ¹³C NMR identifies carbonyl or hydroxyl carbons. Infrared (IR) spectroscopy (e.g., 3330 cm⁻¹ for OH stretches) and mass spectrometry (e.g., molecular ion peaks at m/z 166.27 for C₁₁H₁₈O) confirm functional groups and molecular weight .

Q. How can solubility and stability challenges be addressed during storage?

  • Methodological Answer : Converting the compound into a hydrochloride salt improves aqueous solubility and thermal stability. Storage under inert atmospheres (e.g., nitrogen) at 2–8°C in anhydrous solvents (e.g., THF or DCM) minimizes degradation. Analytical techniques like HPLC or TLC should monitor purity over time .

Advanced Research Questions

Q. How do density-functional theory (DFT) methods aid in predicting electronic properties?

  • Methodological Answer : Gradient-corrected DFT functionals (e.g., Becke’s 1988 exchange-energy functional) accurately model the 1/r asymptotic behavior of electron density in spirocyclic systems. Calculations using software like Gaussian or ORCA can predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and regioselectivity in reactions. Validation via X-ray crystallography or UV-Vis spectroscopy is recommended .

Q. What experimental approaches resolve contradictions in NMR data due to stereochemical complexity?

  • Methodological Answer : Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or COSY (Correlation Spectroscopy), clarify spatial relationships between protons in the dispiro framework. For example, coupling constants (J-values) between axial protons in the bicyclic system can distinguish cis vs. trans configurations. Computational NMR prediction tools (e.g., ACD/Labs) cross-validate experimental data .

Q. How are regioselective functionalizations of the dispiro scaffold optimized?

  • Methodological Answer : Substituent-directed lithiation or catalytic C–H activation enables selective modifications. For instance, fluorine atoms in methyl 2-amino-8,8-difluorodispiro derivatives undergo nucleophilic substitution with halides or amines under Pd-catalyzed conditions. Reaction monitoring via in situ IR or GC-MS ensures selectivity .

Q. What role does stereochemistry play in modulating biological activity?

  • Methodological Answer : Stereospecific configurations (e.g., (7R,8S) in related spiro compounds) influence binding affinity to biological targets like enzymes or receptors. Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers, while molecular docking simulations predict interactions with active sites. In vitro assays (e.g., enzyme inhibition) validate activity differences between stereoisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.